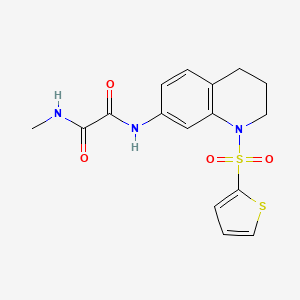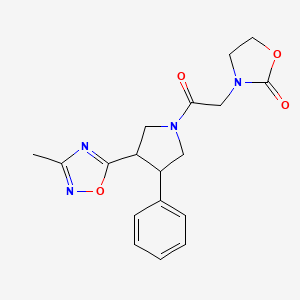
1-Ethenylimidazole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylimidazole-2-sulfonyl fluoride is a chemical compound with the molecular weight of 176.17 . Its IUPAC name is 1-vinyl-1H-imidazole-2-sulfonyl fluoride .
Molecular Structure Analysis
While specific structural analysis for this compound is not available, similar compounds such as 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide have been studied for their structural and electronic properties .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, can undergo various transformations while maintaining the sulfonyl fluoride group intact, such as Suzuki coupling, Sonogashira coupling, selective reduction, and nucleophilic substitution with nitrogen, oxygen, and sulfur nucleophiles .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
1-Ethenylimidazole-2-sulfonyl fluoride, as part of the broader category of ethenesulfonyl fluorides, has been employed in various synthetic methodologies. The synthesis of fused δ-sultone heterocycles via direct annulation of 2-substituted ethenesulfonyl fluorides with enolizable pyrazolones and 1,3-dicarbonyl compounds is one notable application. This reaction leads to structurally diverse heterocycles, potentially useful in drug discovery and material science (Chen et al., 2017). Additionally, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a derivative, has been used for regioselective synthesis of 5-sulfonylfluoro isoxazoles, emphasizing the chemical's utility in creating functionalized compounds (Leng & Qin, 2018).
Advancements in Organic Synthesis
Ethenesulfonyl fluoride (ESF) has been crucial in developing novel organic synthesis methods. For instance, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ESF allows for the formation of pyrazolyl aliphatic sulfonyl fluorides, showcasing the compound's versatility in medicinal chemistry (Yang et al., 2022). Moreover, a CuO-promoted direct hydrocarboxylation of ESF with carboxylic acid as a nucleophile has been developed, highlighting the compound's potential in chemical biology (Zhang et al., 2021).
Applications in Chemical Biology
In the field of chemical biology, sulfonyl fluorides like this compound are gaining attention. A visible-light-mediated decarboxylative fluorosulfonylethylation method has been invented for synthesizing aliphatic sulfonyl fluorides. This approach is suitable for natural product modification, emphasizing its relevance in chemical biology and molecular pharmacology (Xu et al., 2019).
Mechanism of Action
Target of Action
1-Ethenylimidazole-2-sulfonyl fluoride, a type of sulfonyl fluoride, primarily targets enzymes in biological systems . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .
Mode of Action
The compound interacts with its targets through a process known as sulfur(VI)-fluoride exchange (SuFEx) chemistry . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Biochemical Pathways
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Result of Action
Sulfonyl fluorides are known to be used as electrophilic warheads, suggesting they may have a significant impact on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the balance of reactivity and stability that makes sulfonyl fluorides attractive for various applications is particularly notable for their resistance to hydrolysis under physiological conditions .
Safety and Hazards
Future Directions
The use of fluorine in drug development programmes is increasing, enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols . Sulfonyl fluorides, including 1-Ethenylimidazole-2-sulfonyl fluoride, are likely to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
Biochemical Analysis
Biochemical Properties
They interact with a range of enzymes, proteins, and other biomolecules, often acting as electrophilic warheads . The nature of these interactions typically involves the formation of covalent bonds, resulting in the modification of the target biomolecules .
Cellular Effects
The specific cellular effects of 1-Ethenylimidazole-2-sulfonyl fluoride are not well-studied. Sulfonyl fluorides are known to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the specific biomolecules that this compound interacts with in the cell.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Sulfonyl fluorides are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-ethenylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJAPZZYWJYBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2425488.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2425491.png)

![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2425498.png)
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)

![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)
![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)

